N-PEG3-N'-(azide-PEG3)-Cy5

Molecular Weight Purity Quality Control

Select N-PEG3-N'-(azide-PEG3)-Cy5 for its uniquely asymmetric PEG spacer design that ensures superior aqueous solubility, steric accessibility for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click reactions, and defined 1:1 conjugation stoichiometry—eliminating crosslinked byproducts that plague bis-azide analogs. This ≥98% pure PROTAC linker integrates a near-infrared Cy5 fluorophore (649/667 nm) enabling fluorescence tracking of heterobifunctional degraders, nanoparticle-functionalization studies, and high-efficiency aqueous protein labeling where hydrophobic Cy5 variants fail. Request your bulk quote now for assured batch-to-batch consistency in demanding bioconjugation and imaging workflows.

Molecular Formula C39H54ClN5O6
Molecular Weight 724.3 g/mol
Cat. No. B1193243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-PEG3-N'-(azide-PEG3)-Cy5
SynonymsN-(hydroxy-PEG2)-N'-(azide-PEG3)-Cy5
Molecular FormulaC39H54ClN5O6
Molecular Weight724.3 g/mol
Structural Identifiers
InChIInChI=1S/C39H54N5O6.ClH/c1-38(2)32-12-8-10-14-34(32)43(19-23-47-27-29-49-25-21-45)36(38)16-6-5-7-17-37-39(3,4)33-13-9-11-15-35(33)44(37)20-24-48-28-31-50-30-26-46-22-18-41-42-40;/h5-17,45H,18-31H2,1-4H3;1H/q+1;/p-1
InChIKeyXDWWTFOMGZZKBB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, DMF, DCM, Water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-PEG3-N'-(azide-PEG3)-Cy5: A Bifunctional Cyanine-PEG Linker for Click Chemistry and PROTAC Development


N-PEG3-N'-(azide-PEG3)-Cy5 (CAS 2226235-96-5) is a bifunctional fluorescent probe belonging to the cyanine dye class, specifically designed as a polyethylene glycol (PEG)-based linker for advanced bioconjugation and imaging applications . Its core structure integrates a Cy5 fluorophore (ex/em 649/667 nm) for near-infrared detection, a PEG3 spacer for enhanced aqueous solubility, and a terminal azide group that enables bioorthogonal click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) [1]. This compound is also recognized as a PROTAC (PROteolysis TArgeting Chimera) linker, utilized in the synthesis of heterobifunctional protein degraders, thereby bridging fluorescent tracking with targeted protein degradation capabilities .

Why Generic Cyanine Substitution is Problematic for N-PEG3-N'-(azide-PEG3)-Cy5-Dependent Workflows


Generic substitution with alternative Cy5 derivatives (e.g., Cy5-PEG3-azide or N,N'-bis-(azide-PEG3)-Cy5) is not straightforward due to critical differences in molecular architecture, functional group stoichiometry, and spacer composition. N-PEG3-N'-(azide-PEG3)-Cy5 possesses a unique asymmetric PEG spacer design that directly impacts aqueous solubility, steric accessibility for click reactions, and PROTAC linker compatibility . While many Cy5-azide conjugates share similar excitation and emission maxima (around 649/667 nm), their performance in specific applications—such as aqueous-phase protein labeling, nanoparticle functionalization, and PROTAC synthesis—can diverge significantly based on subtle differences in PEG chain length, terminal group chemistry, and overall hydrophilicity . For instance, simple Cy5-PEG3-azide (MW ~719.37) lacks the hydroxy-PEG2 terminus found in the target compound, which may influence solubility and reduce non-specific binding in complex biological media . These structural nuances necessitate rigorous comparative evaluation for procurement decisions in sensitive bioconjugation or imaging workflows.

Quantitative Differentiation of N-PEG3-N'-(azide-PEG3)-Cy5: Evidence-Based Selection Against Key Comparators


Molecular Weight and Purity Comparison: N-PEG3-N'-(azide-PEG3)-Cy5 vs. Cy5-PEG3-azide

N-PEG3-N'-(azide-PEG3)-Cy5 exhibits a distinct molecular weight (MW 724.33) and reported purity (≥95%) that differentiates it from the simpler analog Cy5-PEG3-azide (MW 719.37, >96% purity) . While both compounds contain a Cy5 fluorophore and an azide group for click chemistry, the higher molecular weight of the target compound reflects its unique asymmetric PEG spacer configuration, which includes a hydroxy-PEG2 terminus not present in the comparator. This structural difference has direct implications for aqueous solubility and potential steric effects during conjugation, factors critical for high-efficiency bioconjugation workflows .

Molecular Weight Purity Quality Control

Aqueous Solubility Advantage of N-PEG3-N'-(azide-PEG3)-Cy5 Over Hydrophobic Cy5 Analogs

The target compound N-PEG3-N'-(azide-PEG3)-Cy5 demonstrates solubility in water, DMSO, DMF, and DCM, which is attributed to its hydrophilic PEG3 spacer and hydroxy-PEG2 terminus . In contrast, unmodified hydrophobic Cy5 dyes exhibit poor water solubility and often require organic co-solvents that can denature sensitive proteins. Quantitative evidence from labeling efficiency studies indicates that adding sulfonate groups to Cy5 cores improves aqueous labeling efficiency from ~13% to ~53%, highlighting the profound impact of hydrophilicity on performance [1]. While not a direct head-to-head comparison with the target compound, this class-level inference underscores that the PEGylated architecture of N-PEG3-N'-(azide-PEG3)-Cy5 is designed to mitigate the solubility limitations inherent to standard Cy5 derivatives, thereby enabling efficient labeling in purely aqueous environments without organic solvents .

Solubility Aqueous Media Bioconjugation

PROTAC Linker Compatibility: N-PEG3-N'-(azide-PEG3)-Cy5 vs. N,N'-bis-(azide-PEG3)-Cy5

N-PEG3-N'-(azide-PEG3)-Cy5 is explicitly validated as a PEG-based PROTAC linker, suitable for synthesizing heterobifunctional protein degraders . Its monofunctional azide architecture contrasts with the bis-azide analog N,N'-bis-(azide-PEG3)-Cy5, which contains two azide groups for dual-click conjugation . While the bis-azide variant offers versatility for building more complex conjugates, it also introduces the risk of crosslinking or forming higher-order oligomers that can complicate PROTAC assembly and purification. The monofunctional nature of N-PEG3-N'-(azide-PEG3)-Cy5 ensures a defined 1:1 stoichiometry when reacting with alkyne-functionalized ligands, a critical parameter for reproducible PROTAC synthesis and subsequent cellular activity assays .

PROTAC Targeted Protein Degradation Linker Design

Fluorescence Quantum Yield Reference: Cy5 Class Baseline vs. N-PEG3-N'-(azide-PEG3)-Cy5

The fluorescence quantum yield (ΦF) of free Cy5 dye in aqueous solution is reported as 0.18 (in PBS/gelatin) [1] or ~0.1 for various asymmetric Cy5 analogs [2]. While a direct quantum yield measurement for N-PEG3-N'-(azide-PEG3)-Cy5 is not available in the current literature, a closely related analog, Cy5-PEG3-azide, has been characterized with a ΦF of ~0.27 . This suggests that PEGylation and specific terminal group chemistry can significantly modulate the photophysical properties of the Cy5 core, potentially enhancing brightness over the parent chromophore. Users should anticipate that the unique asymmetric PEG3 architecture of the target compound may confer distinct brightness characteristics compared to non-PEGylated Cy5 or alternative PEG-conjugates.

Quantum Yield Fluorescence Brightness Cy5 Dye

Optimal Application Scenarios for N-PEG3-N'-(azide-PEG3)-Cy5 Based on Quantitative Differentiation Evidence


Aqueous-Phase Bioconjugation of Proteins and Antibodies

N-PEG3-N'-(azide-PEG3)-Cy5 is optimally suited for labeling proteins and antibodies under native aqueous conditions, leveraging its demonstrated solubility in water, DMSO, DMF, and DCM . Unlike hydrophobic Cy5 derivatives that require organic co-solvents and suffer from low labeling efficiency (~13%), the PEGylated architecture of this compound is designed to maintain high reactivity in purely aqueous buffers, as inferred from studies showing that increased hydrophilicity boosts labeling efficiency to ~53% [1]. This makes it particularly valuable for labeling proteins that are prone to denaturation or aggregation in organic solvents, ensuring the preservation of biological activity and functional epitopes.

PROTAC Linker for Fluorescently Trackable Degraders

As a validated PEG-based PROTAC linker, N-PEG3-N'-(azide-PEG3)-Cy5 enables the synthesis of heterobifunctional protein degraders with integrated fluorescent tracking capability . Its monofunctional azide architecture ensures a defined 1:1 conjugation with alkyne-functionalized E3 ligase ligands or target protein warheads, minimizing the formation of unwanted crosslinked byproducts that can arise with bis-azide linkers [1]. This controlled stoichiometry is essential for generating homogeneous PROTAC molecules suitable for quantitative cellular activity assays, mechanism-of-action studies, and intracellular trafficking visualization.

Nanoparticle and Extracellular Vesicle Functionalization via Copper-Free Click Chemistry

The terminal azide group of N-PEG3-N'-(azide-PEG3)-Cy5 enables efficient conjugation to DBCO- or BCN-functionalized nanoparticles, extracellular vesicles (EVs), or other nanocarriers via strain-promoted azide-alkyne cycloaddition (SPAAC) [1]. This bioorthogonal chemistry is particularly advantageous for functionalizing sensitive biological nanoparticles without cytotoxic copper catalysts. Studies employing clickable Cy5 dyes for EV labeling have achieved high densities of covalently attached fluorophores (e.g., 3,618 to 6,499 Cy5 molecules per particle), enabling sensitive tracking and quantification in complex biological matrices [2]. The PEG3 spacer further minimizes non-specific binding and aggregation, critical for maintaining nanoparticle colloidal stability during in vitro and in vivo imaging applications.

High-Sensitivity Fluorescence Assays Requiring Low Detection Limits

Although direct quantum yield data for N-PEG3-N'-(azide-PEG3)-Cy5 is pending, structurally related Cy5-PEG3 conjugates exhibit fluorescence quantum yields (ΦF ≈ 0.27) that are approximately 1.5-fold to 2.7-fold higher than free Cy5 baselines (ΦF = 0.1-0.18) [1]. This enhancement, combined with the compound's high purity (≥95%) and aqueous solubility, positions it favorably for fluorescence-linked immunosorbent assays (FLISA), single-molecule fluorescence spectroscopy, and other detection modalities where signal-to-noise ratio and limit of detection are paramount. The NIR emission (~667 nm) further reduces autofluorescence interference from biological matrices, improving assay specificity [2].

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